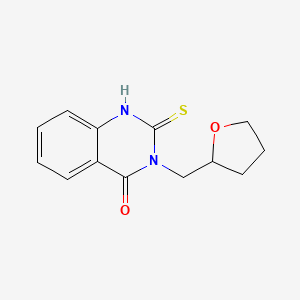

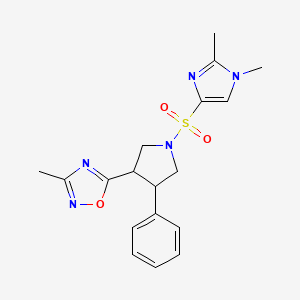

![molecular formula C7H10Cl2N4 B2739750 (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride CAS No. 2169998-44-9](/img/structure/B2739750.png)

(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride” is a heterocyclic compound . It has a molecular weight of 221.09 . It is a solid substance stored at room temperature .

Synthesis Analysis

Pyrazolo[3,4-b]pyridines, the group of compounds to which this molecule belongs, have been synthesized using various methods . The synthetic strategies and approaches to these compounds have been reported extensively in the literature .Molecular Structure Analysis

The molecule belongs to the family of pyrazolopyridines, which are the possible fusions of a pyrazole and a pyridine ring . It can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Physical and Chemical Properties Analysis

The compound is a solid substance stored at room temperature . It has a molecular weight of 221.09 . The melting point and boiling point of the related compound 1H-Pyrazolo[3,4-b]pyridin-3-amine are 189-192°C and 315.3±25.0 °C respectively .Applications De Recherche Scientifique

Synthesis and Structure

- A study by Dolzhenko et al. (2012) introduced a convenient synthon for heterocyclic chemistry, namely 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, which was successfully prepared by selective guanylation of 1H-pyrazolo[3,4-b]pyridin-3-amine. This synthesis pathway facilitated the creation of a series of dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines, demonstrating its utility in developing novel heterocyclic compounds Dolzhenko et al., Journal of Heterocyclic Chemistry, 2012.

Biomedical Applications

- Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, highlighting their diversity, synthetic methods, and biomedical applications. This comprehensive review underscores the compound's significance in drug discovery and development, detailing the various substituents and synthetic strategies employed to explore its therapeutic potential Donaire-Arias et al., Molecules, 2022.

Chemical Structure Analysis

- Zhang et al. (2006) synthesized N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide and conducted a structural analysis, revealing insights into the molecular configurations and potential chemical interactions of similar compounds Zhang et al., Acta Crystallographica Section E-Structure Reports Online, 2006.

Advanced Synthesis Techniques

- Nikpassand et al. (2010) developed a three-component regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines under ultrasound irradiation, demonstrating an efficient method for generating these compounds in excellent yields and short reaction times. This technique highlights the advancements in synthesis methods that can be applied to the production of (1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine derivatives Nikpassand et al., Ultrasonics Sonochemistry, 2010.

Safety and Hazards

Propriétés

IUPAC Name |

2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-4-6-5-2-1-3-9-7(5)11-10-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNMOQLDBPOIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

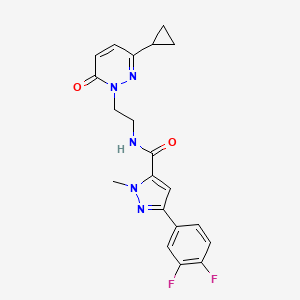

![Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2739670.png)

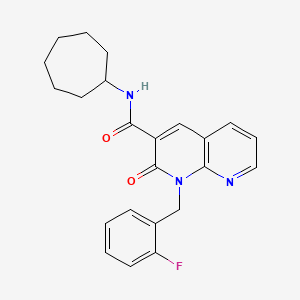

![3-(3,4-Dimethylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2739672.png)

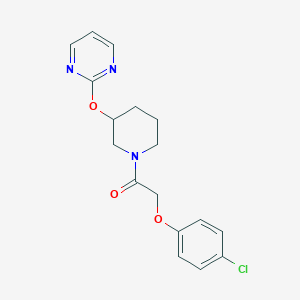

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2739674.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2739676.png)

![4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B2739677.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739681.png)

![N-(3-methylbutyl)-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B2739686.png)

![methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739689.png)